Evans Blue Tetrasodium Salt: A Multifunctional Dye for Cellular and Vascular Integrity Assessment
Evans Blue Tetrasodium Salt: A Multifunctional Dye for Cellular and Vascular Integrity Assessment
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Evans Blue tetrasodium salt, a versatile bis-azo dye with critical applications in biomedical research. Beyond a simple datasheet, this document offers field-proven insights into its physicochemical properties, mechanisms of action, and detailed experimental protocols, designed for professionals in academic research and drug development.
Core Physicochemical Characteristics
Evans Blue (also known as Direct Blue 53 or T-1824) is an organic salt valued for its strong affinity for serum albumin and its utility as a non-permeating dye.[1][2] Its fundamental properties are pivotal to its application in experimental design.
A summary of its key identifiers and properties is presented below. The molecular weight can show slight variations between batches, often due to the degree of hydration, which should be considered when preparing solutions of precise molarity.[3]
| Property | Value | Source(s) |
| CAS Number | 314-13-6 | [1][4][5][6] |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1][4][5][6] |
| Molecular Weight | ~960.82 g/mol | [1][3][5][7] |
| Appearance | Blue crystals with a greenish-bronze luster or a dark powder | [8][9] |
| Synonyms | Direct Blue 53, T-1824, Azovan Blue | [2][6][9] |
Solubility Profile: A Critical Factor in Experimental Success
The solubility of Evans Blue is highly dependent on the chosen solvent system. Understanding these characteristics is the first step in designing a reproducible and effective protocol. The dye's large, complex structure and multiple sulfonate groups dictate its behavior in various media.
| Solvent | Solubility | Observations & Expert Causality | Source(s) |
| Water | Highly Soluble (≥213.8 mg/mL; ~10-50 mg/mL reported) | Water is the preferred solvent for most biological applications. The high polarity of the four sodium sulfonate groups drives its high aqueous solubility. Discrepancies in reported values may stem from differences in dye purity, hydration state, or the use of sonication to aid dissolution.[1] For in vivo use, sterile, phosphate-buffered saline (PBS) at a physiological pH is recommended to prevent precipitation and ensure biocompatibility. | [1][5][8][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥192.4 mg/mL) | DMSO is an effective solvent for creating high-concentration stock solutions. This is due to its capacity to solvate both the polar sulfonate groups and the nonpolar aromatic regions of the molecule. These stocks can then be diluted into aqueous buffers for final working concentrations, a common practice in pharmacology. | [1][5][7] |
| Ethanol | Insoluble to Slightly Soluble | The lower polarity of ethanol compared to water makes it a poor solvent for the highly charged Evans Blue molecule. While some slight solubility is reported[8], it is generally considered insoluble and should be avoided for preparing primary stock solutions.[5][7] | [5][7][8] |
| Non-polar Organic Solvents | Insoluble | Evans Blue is practically insoluble in non-polar solvents such as benzene, chloroform, and ether.[8] This is a direct consequence of its ionic, hydrophilic nature. | [8] |
Mechanisms of Action & Core Applications
Evans Blue's utility stems from two primary principles: its exclusion by intact cell membranes and its high-affinity binding to serum albumin.
Assessment of Cell Viability and Membrane Integrity
The foundational principle for using Evans Blue as a viability marker is membrane exclusion . A healthy, intact plasma membrane acts as a selective barrier, preventing the large, charged dye molecule from entering the cytoplasm. In contrast, cells that have undergone apoptosis, necrosis, or mechanical injury lose membrane integrity. This allows Evans Blue to permeate the cell, where it binds to intracellular proteins and stains the cytoplasm and nucleus a distinct blue.[1][3]
This mechanism provides a clear, qualitative, and quantifiable method for distinguishing viable from non-viable cells in a population.
Caption: Mechanism of Evans Blue for cell viability assessment.
Evaluation of Vascular and Blood-Brain Barrier Permeability
In circulation, Evans Blue rapidly and avidly binds to serum albumin (>99.9%).[2] This in situ formation of a large (dye + ~66.5 kDa protein) complex is the key to its use as a vascular tracer. Under normal physiological conditions, the endothelial lining of blood vessels, particularly the highly selective blood-brain barrier (BBB), is impermeable to this large complex.
When vascular integrity is compromised due to injury, inflammation, or disease, the junctions between endothelial cells loosen, allowing the Evans Blue-albumin complex to extravasate into the surrounding tissue.[2] The amount of dye accumulated in the tissue is directly proportional to the degree of vascular leakage.
Caption: Standard workflow for an in vivo vascular permeability study.
Field-Proven Experimental Methodologies
The following protocols are provided as a robust starting point. Researchers should optimize parameters based on their specific experimental model and system.
Preparation of Stock Solutions
A. 10 mg/mL Aqueous Stock (for in vitro use)
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Objective: To create a sterile, physiologically compatible stock solution.
-
Procedure:
-
Weigh 10 mg of Evans Blue tetrasodium salt powder.
-
Add to 0.9 mL of sterile Phosphate-Buffered Saline (PBS).
-
Vortex thoroughly. If complete dissolution is slow, place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic energy helps break up powder aggregates.[1]
-
Adjust the final volume to 1.0 mL with PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. This is critical to prevent contamination of cell cultures.
-
Store at 4°C, protected from light, for up to one month.
-
B. 25 mg/mL DMSO Stock (for in vivo dilution)
-
Objective: To create a high-concentration stock for dilution into more complex vehicle formulations.
-
Procedure:
-
Weigh 25 mg of Evans Blue tetrasodium salt powder.
-
Add to 1.0 mL of anhydrous, sterile-filtered DMSO.
-
Vortex until fully dissolved. Warming briefly to 37°C may assist dissolution.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can compromise dye integrity.
-
Protocol: In Vivo Blood-Brain Barrier Permeability in a Mouse Model
This protocol is a self-validating system for assessing BBB disruption.
-
Causality & Design: This method relies on the principle that the Evans Blue-albumin complex is excluded from the healthy brain parenchyma. A positive result (blue staining in the brain) is a direct indicator of barrier compromise.
-
Preparation of Dosing Solution:
-
Prepare a 2% (w/v) Evans Blue solution in sterile saline (0.9% NaCl). For example, dissolve 200 mg of Evans Blue in 10 mL of saline.
-
Ensure the solution is warmed to room temperature and vortexed immediately before injection to ensure homogeneity.
-
-
Administration:
-
Administer the Evans Blue solution via tail vein injection. A typical dose is 4 mL/kg of body weight.[10] Precision in dosing is key for reproducible quantification.
-
-
Circulation Time:
-
Allow the dye to circulate for a defined period, typically 1 to 2 hours. This duration is critical; it must be long enough for extravasation to occur in compromised areas but short enough to minimize clearance from circulation.
-
-
Systemic Perfusion (Self-Validation Step):
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion with cold, heparinized saline. This is a mandatory validation step. The goal is to flush all dye-albumin complex from the cerebral vasculature. Incomplete perfusion would lead to a false positive, as the dye remaining in blood vessels would be mistaken for extravasated dye. Perfuse until the fluid exiting the right atrium is clear.
-
-
Tissue Harvest and Quantification:
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Dissect the brain and other organs of interest. Visually inspect for blue staining.
-
For quantification, weigh the tissue sample.
-
Homogenize the tissue in a suitable volume of formamide.
-
Incubate the homogenate (e.g., at 60°C for 24-48 hours) to extract the dye.
-
Centrifuge the sample to pellet tissue debris.
-
Measure the absorbance of the supernatant using a spectrophotometer (typically at ~620 nm).
-
Calculate the concentration of Evans Blue against a standard curve to determine the amount of dye extravasated per gram of tissue.
-
References
-
National Center for Biotechnology Information. (2023). Evan's blue. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Evans blue (dye). In Wikipedia. Retrieved February 5, 2026, from [Link]
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Bio-Techne. (n.d.). Evans Blue tetrasodium salt | Fluorescent Transporter Probes. Bio-Techne. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. Direct Blue 53. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
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- 5. apexbt.com [apexbt.com]
- 6. Dye content ≥75 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
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